3-Amino-4-chloro-N-isopropylbenzamide
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Overview
Description
3-Amino-4-chloro-N-isopropylbenzamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of benzamide, featuring an amino group at the third position, a chlorine atom at the fourth position, and an isopropyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-isopropylbenzamide typically involves the following steps:
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Nitration and Reduction: : The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the chlorine atom. This is followed by reduction of the nitro group to an amino group, yielding 3-amino-4-chlorobenzoic acid.
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Amidation: : The 3-amino-4-chlorobenzoic acid is then reacted with isopropylamine in the presence of a coupling agent such as carbodiimide to form the amide bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-isopropylbenzamide can undergo various chemical reactions, including:
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Substitution Reactions: : The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
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Oxidation and Reduction: : The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
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Amide Hydrolysis: : Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and isopropylamine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Strong acids (HCl) or bases (NaOH) at elevated temperatures.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: 3-Amino-4-chlorobenzoic acid and isopropylamine.
Scientific Research Applications
3-Amino-4-chloro-N-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-4-chloro-N-isopropylbenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or altering protein conformation. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzamide: Lacks the isopropyl group, which may affect its solubility and reactivity.
4-Chloro-N-isopropylbenzamide: Lacks the amino group, altering its potential for hydrogen bonding and reactivity.
3-Amino-N-isopropylbenzamide: Lacks the chlorine atom, which can influence its electronic properties and reactivity.
Uniqueness
3-Amino-4-chloro-N-isopropylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both an amino group and a chlorine atom allows for diverse chemical modifications, while the isopropyl group enhances its hydrophobicity and potential interactions with biological targets.
This compound’s distinct structure makes it a valuable tool in various research and industrial applications, offering versatility that similar compounds may not provide.
Properties
IUPAC Name |
3-amino-4-chloro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSJCHWWMFRTEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588217 |
Source
|
Record name | 3-Amino-4-chloro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926221-68-3 |
Source
|
Record name | 3-Amino-4-chloro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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